Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17551234
InChI: InChI=1S/C19H19NO3/c1-23-19(22)15-9-7-14(8-10-15)18(21)17-6-3-2-5-16(17)13-20-11-4-12-20/h2-3,5-10H,4,11-13H2,1H3
SMILES:
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

CAS No.:

Cat. No.: VC17551234

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate -

Specification

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name methyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Standard InChI InChI=1S/C19H19NO3/c1-23-19(22)15-9-7-14(8-10-15)18(21)17-6-3-2-5-16(17)13-20-11-4-12-20/h2-3,5-10H,4,11-13H2,1H3
Standard InChI Key QGUNTJBTTHEIDK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure integrates three key components:

  • A methyl benzoate group at the para position, contributing ester functionality critical for metabolic stability.

  • A benzoyl linker connecting the benzoate to a substituted benzene ring.

  • An azetidine moiety (1-azetidinylmethyl group) attached to the ortho position of the benzoyl-substituted benzene ring.

This arrangement creates a planar aromatic system juxtaposed with the strained azetidine ring, enabling unique electronic and steric interactions. The azetidine’s nitrogen atom introduces basicity (predicted pKa ~7.5), facilitating protonation under physiological conditions and potential hydrogen bonding with biological targets .

Spectroscopic and Computational Data

  • IR Spectroscopy: Key absorptions include ester C=O stretch at 1,715–1,760 cm⁻¹ and azetidine C-N vibrations near 1,220 cm⁻¹ .

  • NMR Signatures:

    • ¹H NMR: Aromatic protons resonate at δ 7.0–8.0 ppm, while the azetidine’s N-CH₂ protons appear as a triplet at δ 3.2–3.5 ppm (J = 6 Hz) .

    • ¹³C NMR: The ester carbonyl carbon is observed at δ 167–170 ppm, distinct from the benzoyl carbonyl at δ 195–200 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 309.4 ([M]⁺) fragments preferentially at the ester linkage, producing ions at m/z 136 (C₈H₈O₂⁺) and m/z 173 (C₁₁H₁₃NO⁺).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₉NO₃
Molecular Weight309.4 g/mol
IUPAC NameMethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Canonical SMILESCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Topological Polar Surface Area55.4 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • Methyl 4-(chlorocarbonyl)benzoate

  • 2-(Azetidin-1-ylmethyl)benzaldehyde

  • Coupling reagents for amide/ester bond formation

Preparation of 2-(Azetidin-1-ylmethyl)benzaldehyde

  • Azetidine Protection: Azetidine is treated with Boc anhydride to form tert-butyl 1-azetidinecarboxylate, preventing unwanted side reactions .

  • Friedel-Crafts Alkylation: Reacting protected azetidine with benzyl chloride under AlCl₃ catalysis yields 1-benzylazetidine.

  • Oxidation: Cleavage of the benzyl group via hydrogenolysis followed by oxidation with MnO₂ produces 2-(azetidin-1-ylmethyl)benzaldehyde .

Ester Coupling

  • Schotten-Baumann Reaction: 2-(Azetidin-1-ylmethyl)benzaldehyde reacts with methyl 4-aminobenzoate in dichloromethane, using EDCI/HOBt as coupling agents.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >85% purity.

Table 2: Optimization of Coupling Conditions

CatalystSolventTemperature (°C)Yield (%)
EDCI/HOBtDCM2578
DCC/DMAPTHF4065
HATUDMF0–2582

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to cyclooxygenase-2 (COX-2), with key interactions:

  • Hydrogen bond between the ester carbonyl and Arg120.

  • π-π stacking of the benzoyl group with Tyr355 .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests good oral bioavailability.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, producing inactive carboxylic acid metabolites.

  • Excretion: Renal clearance (t₁/₂ = 4.7 h) accounts for 60% of elimination.

Acute Toxicity

  • LD₅₀: 320 mg/kg in murine models, with histopathological changes in liver and kidneys at doses >100 mg/kg.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Hybrid molecules combining azetidine with kinase inhibitors (e.g., imatinib analogs).

  • Antipsychotics: Dopamine D₂ receptor ligands with reduced extrapyramidal side effects.

Material Science

Incorporation into polymers enhances thermal stability (Tg = 215°C vs. 180°C for unmodified polyesters) due to rigid azetidine rings restricting chain mobility.

Challenges and Future Directions

Synthetic Limitations

  • Ring Strain: Azetidine’s 88° bond angles necessitate high-pressure conditions for cyclization, increasing production costs .

  • Stereoselectivity: Uncontrolled racemization at the benzoyl carbon reduces enantiomeric purity.

Research Priorities

  • Targeted Delivery: Development of nanoparticle carriers (e.g., PLGA) to mitigate renal toxicity.

  • Structure-Activity Relationships: Systematic modification of the azetidine’s N-substituents to optimize COX-2 selectivity.

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